molecular formula C18H17Cl2N5O3S B12138140 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophe nyl)acetamide

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophe nyl)acetamide

Cat. No.: B12138140
M. Wt: 454.3 g/mol
InChI Key: PRVRGDMAPMHEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, while the dichlorophenyl group is added through a coupling reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The triazole ring can be involved in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorophenyl group are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and dichlorophenyl compounds. Compared to these, 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)acetamide is unique due to the presence of both the dimethoxyphenyl and dichlorophenyl groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 1,2,4-triazole derivatives with different substituents.
  • Dichlorophenyl compounds with varying functional groups.

Properties

Molecular Formula

C18H17Cl2N5O3S

Molecular Weight

454.3 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5O3S/c1-27-14-6-3-10(7-15(14)28-2)17-23-24-18(25(17)21)29-9-16(26)22-13-8-11(19)4-5-12(13)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

PRVRGDMAPMHEEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.